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Technical Support Center: Gold-Aluminum
Intermetallics in Electronics
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers and engineers overcome issues related to gold-

aluminum (Au-Al) intermetallic formation in microelectronics.

Frequently Asked Questions (FAQs)
Q1: What are gold-aluminum intermetallics and why are they a concern?

A1: Gold-aluminum intermetallics are compounds that form at the contact point between gold

and aluminum, typically where a gold wire is bonded to an aluminum pad on a semiconductor

die.[1] While an initial, thin intermetallic layer is necessary to form a strong weld, excessive

growth, particularly at high temperatures, can lead to reliability issues.[2][3] These compounds

have different mechanical and electrical properties than pure gold or aluminum, which can

cause device failure.[4][5]

Q2: What are "purple plague" and "white plague"?

A2: These are colloquial terms for specific, problematic Au-Al intermetallic compounds:

Purple Plague: A brittle, bright-purple compound with the chemical formula AuAl₂.[6][7] Its

formation can lead to a reduction in volume, creating voids and mechanically weakening the
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bond.[4][5]

White Plague: A gold-rich intermetallic, Au₅Al₂, which has low electrical conductivity.[5][7] Its

growth increases the electrical resistance of the bond, potentially leading to electrical failure.

[4][5]

Q3: What is Kirkendall voiding and how does it relate to Au-Al bonds?

A3: Kirkendall voiding is a primary failure mechanism in Au-Al wire bonds. It occurs because

gold and aluminum atoms diffuse into each other at different rates during intermetallic

formation.[8] This unequal flow of atoms leads to an accumulation of vacancies, which then

coalesce into voids.[8] These voids increase electrical resistance and severely weaken the

mechanical strength of the bond, often resulting in bond lifting or catastrophic failure.[2][8]

Q4: At what temperatures do these issues become significant?

A4: Intermetallic growth is a thermally activated process. While it occurs slowly at lower

temperatures, the rate increases significantly with heat. Problems become more pronounced

during high-temperature processing steps (like vacuum baking) or in devices operating in high-

temperature environments.[9][10] For example, at 175°C, significant intermetallic

transformation can occur within 50-150 hours, while at 250°C, these changes can happen in

about 30 minutes.[8]

Troubleshooting Guide
Problem: My wire bonds are failing (lifting or breaking) after thermal cycling or high-temperature

storage.
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Possible Cause Recommended Troubleshooting Action

Excessive Intermetallic Growth: High

temperatures have accelerated the growth of

brittle intermetallic phases.

1. Cross-Section Analysis: Perform a focused

ion beam (FIB) or mechanical cross-section of

the failed bond.[11] Use Scanning Electron

Microscopy (SEM) and Energy Dispersive X-ray

(EDX) analysis to identify the thickness and

composition of the intermetallic layers.[12] 2.

Review Thermal Profile: Analyze the

temperature and duration of any baking or

operational processes. If possible, reduce the

peak temperature or time at temperature.[13]

Kirkendall Voiding: An accumulation of voids at

the bond interface has weakened the

connection.

1. High-Magnification Imaging: Use SEM on the

cross-section to look for voids at the interface

between the gold and the intermetallic layers.

[14] 2. Mitigation Strategy: Consider using gold

wire alloyed with small amounts of other

elements like palladium (Pd) or copper (Cu),

which can slow intermetallic growth.[2][9]

Alternatively, implement a diffusion barrier on

the aluminum pad.[9]

Contamination: Impurities on the aluminum

bond pad surface (e.g., oxides, organic

residues) have created a poor initial weld,

accelerating degradation.

1. Surface Analysis: Before bonding, use

techniques like Auger Electron Spectroscopy

(AES) or X-ray Photoelectron Spectroscopy

(XPS) on the bond pads to check for

contaminants. 2. Cleaning Procedures: Ensure

proper cleaning procedures, such as plasma

cleaning, are in place before wire bonding to

remove any organic contaminants.[15]

Problem: The electrical resistance of my device is increasing over time.
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Possible Cause Recommended Troubleshooting Action

Growth of Resistive Intermetallics: The

formation of high-resistance phases like Au₅Al₂

("white plague") is dominating the interface.[5]

1. Four-Point Probe Measurement: Isolate the

problematic bond and perform precise

resistance measurements over time during

accelerated aging tests.[9] 2. Material

Characterization: Use EDX or other

compositional analysis techniques on a cross-

section to confirm the presence of gold-rich

intermetallic phases.[12]

Voiding: Kirkendall voids are reducing the cross-

sectional area available for current flow.[8]

1. Acoustic Microscopy: Use Scanning Acoustic

Microscopy (SAM) as a non-destructive method

to screen for voiding under the bond. 2.

Correlate with Mechanical Tests: Perform ball

shear tests. A decrease in shear strength often

correlates with increased voiding and

resistance.[16]

Quantitative Data Summary
The properties and growth rates of Au-Al intermetallics are critical factors in predicting bond

reliability.

Table 1: Properties of Common Gold-Aluminum Intermetallic Phases
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Phase Common Name
Composition
(Approx. % Au by
mass)

Key Characteristics

AuAl₂ Purple Plague 78.5%

Brittle, purple color,

most thermally stable,

high melting point

(~1060°C).[4]

Au₅Al₂ White Plague 95%

Low electrical

conductivity, can

cause significant

resistance increase.[4]

[5]

Au₂Al Tan Phase 93%

Tan color, poor

conductor, often

replaces AuAl₂.[4]

Au₄Al - 90%

Can be susceptible to

corrosion in the

presence of halogens

(e.g., from flame

retardants).[8][17]

Table 2: Effect of Temperature on Intermetallic Growth
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Temperature Observation

150°C

Voiding and separation layers can become

easily visible after 1000 hours of thermal aging.

[12]

175°C

Complete consumption of aluminum

metallization can occur in ~10 hours, with gold-

rich phases forming after ~50 hours.[8]

200°C
Voiding and separation layers can be seen after

only 40 hours of thermal aging.[12]

250°C
Complete intermetallic transformations can

occur in approximately 30 minutes.[8]

Visualizations and Workflows
Intermetallic Formation and Failure Pathway
This diagram illustrates how an initial, healthy bond can degrade over time due to thermal

exposure, leading to the formation of various intermetallic compounds and eventual failure

through Kirkendall voiding.
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Caption: Logical flow of Au-Al bond degradation from initial formation to failure.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b15486624?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15486624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Troubleshooting Workflow for Wire Bond Failure
This decision tree provides a systematic approach to diagnosing the root cause of a wire bond

failure.
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Caption: Decision tree for diagnosing the root cause of Au-Al wire bond failures.
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Experimental Protocols
Protocol 1: Destructive Wire Bond Pull Test
Objective: To measure the breaking strength of a wire bond, which is an indicator of bond

quality and degradation. This protocol is based on general principles like those found in MIL-

STD-883.

Methodology:

Equipment: Calibrated wire bond pull tester with a suitable hook. The hook diameter should

be approximately 3 times the wire diameter to avoid cutting the wire.[18]

Sample Preparation: Secure the device package firmly under the pull tester's microscope.

Hook Placement: Carefully position the pull hook under the wire at the midpoint of the loop,

or as specified by the relevant standard. Consistent placement is critical for repeatable

results.[18]

Execution: Initiate the pull test. The hook will move vertically (Z-axis) at a constant rate,

applying an upward force to the wire.[18]

Data Recording: The tester records the peak force (in grams-force, gf) required to break the

wire or lift the bond.[19]

Failure Mode Analysis: After the pull, inspect the failure location (e.g., break at the ball bond,

mid-span wire break, break at the wedge bond) and record the failure mode code. This is

crucial for determining the weak point in the interconnect.[20]

Protocol 2: Ball Shear Test
Objective: To determine the strength of the intermetallic weld between the gold ball bond and

the aluminum bond pad. This test is more indicative of the bond quality itself than a wire pull

test.[16]

Methodology:
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Equipment: Calibrated bond shear tester with a precision shear tool (ram). The tool must be

wide enough to contact the entire ball.

Sample Preparation: Secure the device package.

Tool Alignment: Program the shear height to be very close to the bond pad surface (e.g., a

few microns) to ensure the force is applied to the base of the ball and not the wire.[21] The

tool moves horizontally (X-Y axis) to contact the side of the ball bond.[22]

Execution: The shear tool pushes against the ball at a constant speed until the bond fails.[21]

Data Recording: The tester records the peak force in grams-force (gf) required to shear the

ball off the pad.[22]

Failure Mode Analysis: After shearing, inspect the bond pad. Analyze the failure mode: Did

the bond lift completely, or was there residual intermetallic left on the pad? A failure within the

intermetallic layer is often indicative of a good, strong weld.[16]

Mitigation Strategies
Use Alloyed Gold Wire: Incorporating small amounts of palladium (Pd) or copper (Cu) into

the gold bonding wire can slow the diffusion rates and inhibit the growth of brittle intermetallic

compounds.[2][9]

Implement a Diffusion Barrier: Depositing a thin barrier layer, such as platinum (Pt) or nickel

(Ni), on the aluminum bond pad before gold plating can physically separate the gold and

aluminum, preventing or slowing intermetallic formation.[9][23] A common stack is

Titanium/Platinum/Gold (Ti/Pt/Au).[9]

Control Process Temperature: Where possible, minimize the temperature and duration of

post-bonding thermal processes like curing or baking to limit intermetallic growth.[13]

Ultrasonic bonding, which relies less on heat, can be an alternative to purely thermosonic

bonding.[5][24]

Ensure Surface Cleanliness: A pristine aluminum bond pad surface is essential for forming a

good initial weld. Implement rigorous cleaning steps, such as plasma cleaning, immediately

before wire bonding to remove oxides and organic contaminants.[15]
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Consider Alternative Metallurgies: For high-reliability or high-temperature applications,

moving to a monometallic system like gold-wire-to-gold-pad or aluminum-wire-to-aluminum-

pad completely eliminates the issue of Au-Al intermetallic formation.[3][15] Copper wire

bonding is also a common alternative with slower intermetallic growth rates compared to

gold.[17][25]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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